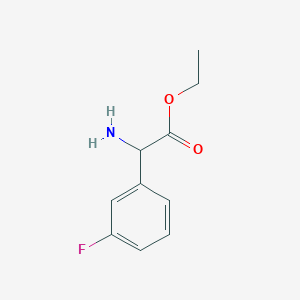
6-Chloropyridine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyridine-2-sulfinic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 6th position and a sulfinic acid group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyridine with sulfur dioxide and a suitable oxidizing agent under controlled conditions to yield 6-Chloropyridine-2-sulfinic acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed:
Oxidation Products: 6-Chloropyridine-2-sulfonic acid.
Reduction Products: 6-Chloropyridine-2-thiol.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloropyridine-2-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloropyridine-2-sulfinic acid involves its ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of diverse chemical entities. The presence of the sulfinic acid group enhances its reactivity and enables it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
- 6-Chloropyridine-2-carboxylic acid
- 6-Chloropyridine-2-sulfonic acid
- 2-Chloropyridine-6-sulfinic acid
Comparison: 6-Chloropyridine-2-sulfinic acid is unique due to the presence of the sulfinic acid group at the 2nd position, which imparts distinct chemical properties compared to its analogs. For instance, 6-Chloropyridine-2-carboxylic acid has a carboxylic acid group instead of a sulfinic acid group, leading to different reactivity and applications. Similarly, 6-Chloropyridine-2-sulfonic acid, with a sulfonic acid group, exhibits different chemical behavior and uses .
Properties
Molecular Formula |
C5H4ClNO2S |
|---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
6-chloropyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
CACFPGIJUYEXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)

![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
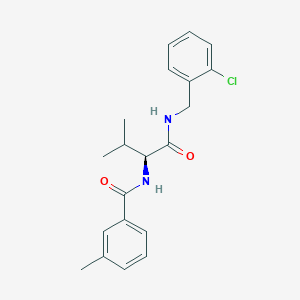
![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
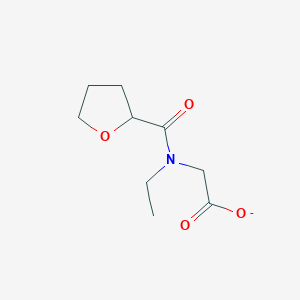
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
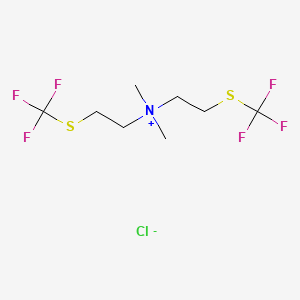
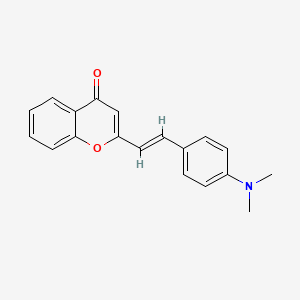
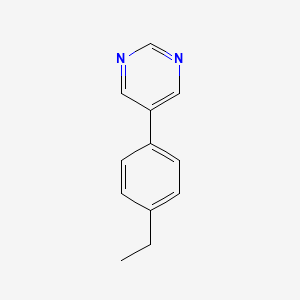
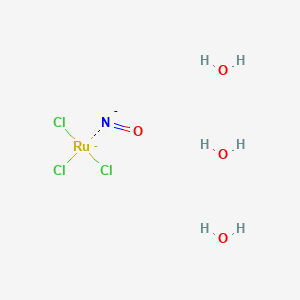
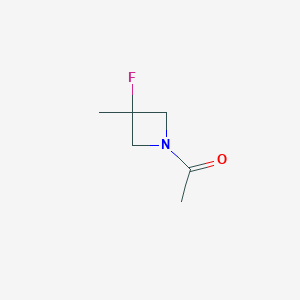
![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)
